

Application Note: Acid-Catalyzed Synthesis of Butyl Propionate via Fischer Esterification

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Compound of Interest

Compound Name: Butyl propionate

Cat. No.: B165908

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Abstract

This document provides a detailed protocol for the synthesis of **butyl propionate**, an ester known for its fruity aroma, through the acid-catalyzed Fischer esterification of propanoic acid and n-butanol. This method is a staple in organic chemistry for the formation of esters from carboxylic acids and alcohols.[1][2][3][4] The protocol covers the reaction setup, workup, purification by distillation, and characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Butyl propionate is a colorless liquid with a characteristic apple-like or fruity odor, making it a valuable compound in the fragrance, flavor, and solvent industries.[5][6] The Fischer esterification is a classic and widely used method for synthesizing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][7][8] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product, often by using an excess of one of the reactants or by removing water as it is formed.[3][4]

Materials and Methods

Reagents and Materials

Reagent/Material	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
Propanoic Acid	C ₃ H ₆ O ₂	74.08	141	0.99
n-Butanol	C ₄ H ₁₀ O	74.12	117.7	0.81
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	337	1.84
Sodium Bicarbonate	NaHCO ₃	84.01	-	2.20
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	-	2.66
Butyl Propionate	C ₇ H ₁₄ O ₂	130.18	145	0.88[5]

Equipment

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Protocol

The synthesis of **butyl propionate** is achieved through a three-step process: reflux, extraction and washing, and finally, purification by distillation.

Step 1: Reaction Setup and Reflux

- In a dry round-bottom flask, combine propanoic acid and n-butanol. A typical molar ratio is 1:1, although using an excess of the alcohol can shift the equilibrium towards the product.[9] For a representative synthesis, 0.24 moles of propanoic acid (17.8 g, 18.0 mL) and 0.20 moles of 1-butanol (14.8 g, 18.2 mL) can be used.[9]
- With caution, slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1 mL) to the mixture while swirling.[10]
- Add a few boiling chips to the flask to ensure smooth boiling.
- Assemble a reflux apparatus by attaching a condenser to the round-bottom flask and securing it over a heating mantle.
- Heat the mixture to reflux and maintain the reflux for 60-90 minutes.[9][11] The reaction progress can be monitored by observing the separation of water.

Step 2: Workup and Extraction

- Allow the reaction mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel.
- Wash the organic layer sequentially with:
 - Water (2 x 50 mL) to remove the majority of the unreacted alcohol and sulfuric acid.[9]
 - Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.[9] Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
 - Saturated sodium chloride solution (brine) (1 x 20 mL) to aid in the separation of the organic and aqueous layers.[9]
- Drain the organic layer into a clean, dry Erlenmeyer flask.
- Dry the crude **butyl propionate** over anhydrous sodium sulfate.

Step 3: Purification by Distillation

- Decant or filter the dried crude product into a clean, dry round-bottom flask suitable for distillation.
- Perform a simple or fractional distillation to purify the **butyl propionate**.[\[10\]](#)[\[11\]](#)
- Collect the fraction that distills at the boiling point of **butyl propionate**, which is approximately 145 °C.[\[5\]](#)

Characterization Data

The synthesized **butyl propionate** can be characterized by its physical properties and spectroscopic data.

Property	Value
Boiling Point	145 °C [5]
Refractive Index	1.400 - 1.402 [5]
Appearance	Colorless liquid [5] [6]
Odor	Fruity, apple-like [5] [6]

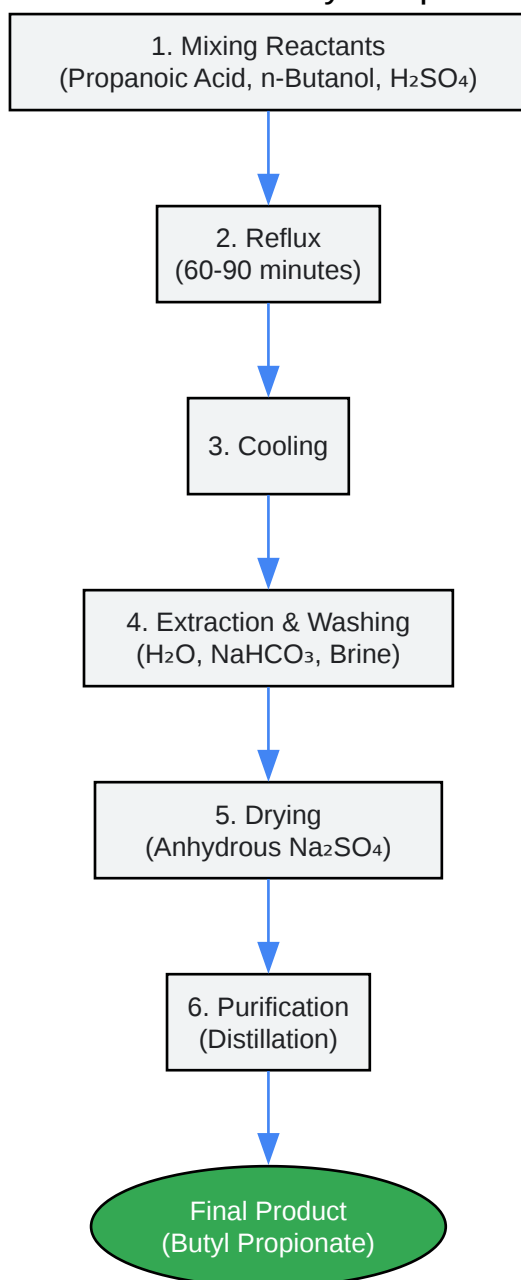
Spectroscopic Data

Spectroscopy	Peak Assignments
¹ H NMR	δ ~4.0 ppm (t, 2H, -OCH ₂ -), δ ~2.2 ppm (t, 2H, -C(=O)CH ₂ -), δ ~1.6 ppm (m, 2H, -OCH ₂ CH ₂ -), δ ~1.4 ppm (m, 2H, -CH ₂ CH ₃), δ ~0.9 ppm (t, 6H, two -CH ₃ groups) [12] [13]
¹³ C NMR	δ ~174 ppm (C=O), δ ~64 ppm (-OCH ₂ -), δ ~31 ppm (-OCH ₂ CH ₂ -), δ ~27 ppm (-C(=O)CH ₂ -), δ ~19 ppm (-CH ₂ CH ₃), δ ~14 ppm (-CH ₂ CH ₃), δ ~10 ppm (-C(=O)CH ₂ CH ₃)
IR (Infrared)	~2960 cm ⁻¹ (C-H stretch), ~1740 cm ⁻¹ (C=O ester stretch), ~1180 cm ⁻¹ (C-O stretch) [11] [12]

Experimental Workflow and Reaction Mechanism

The overall experimental workflow and the underlying Fischer esterification mechanism are depicted below.

Experimental Workflow for Butyl Propionate Synthesis

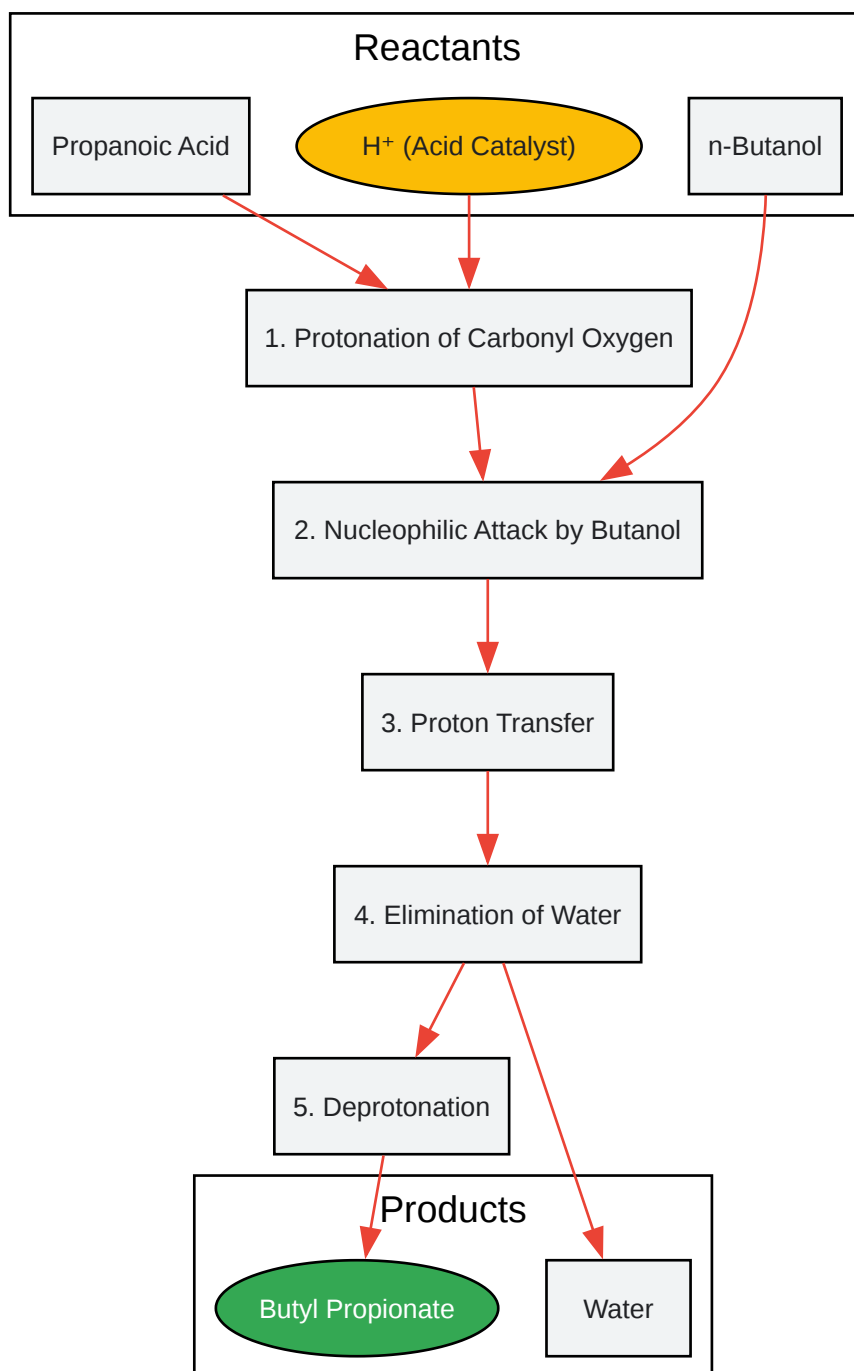


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Figure 1: Experimental workflow for the synthesis of **butyl propionate**.

The acid-catalyzed esterification proceeds through a series of protonation and nucleophilic attack steps.

Fischer Esterification Mechanism



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Figure 2: Mechanism of the acid-catalyzed Fischer esterification.

Conclusion

The Fischer esterification is an effective and straightforward method for the synthesis of **butyl propionate** from propanoic acid and n-butanol. The protocol described herein provides a reliable procedure for obtaining a high-purity product. The reaction conditions can be further optimized, for instance, by varying the catalyst or the molar ratio of the reactants to improve the yield.[12] This synthesis is a valuable educational tool and a practical method for producing esters for various applications.

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